1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Overview
Description
The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a chemical that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted nitrobenzenes and benzonitriles are explored, indicating that such compounds can exhibit smectic liquid-crystalline properties . Additionally, the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes suggests the potential for nitrobenzene derivatives to participate in intricate chemical reactions .
Synthesis Analysis
The synthesis of nitrobenzene derivatives can be complex and diverse. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield from commercially available precursors, demonstrating the feasibility of synthesizing substituted nitrobenzenes with specific functional groups . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile involved reactions with amines and amino acids, showcasing the reactivity of such compounds . These examples suggest that the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would likely involve multi-step reactions with careful control of conditions to introduce the benzyloxy and nitro groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,3-bis(4-nitrofuroxan-3-yl)-4-nitrobenzene was confirmed using this method . The planarity and orientation of substituents on the benzene ring can significantly affect the properties of the molecule, as seen in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, where the benzaldehyde and nitroaniline fragments were found to be essentially planar and parallel . These findings imply that the molecular structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would also be crucial in determining its physical and chemical properties.
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo a variety of chemical reactions. The gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates indicates that nitro groups can participate in redox and cycloaddition reactions . Moreover, the reactivity of 2-Fluoro-5-nitrobenzonitrile with amines and NH-heteroaromatic compounds suggests that the nitro and fluoro substituents can influence the course of nucleophilic substitution reactions . These insights suggest that 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and substituents. The smectic properties of perfluoroalkyl ethoxy-substituted nitrobenzenes indicate that such compounds can form ordered phases with specific layer spacings . The crystal structure of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene reveals a deformation of the aromatic ring and specific nitrogen-fluorine distances, which could affect the compound's reactivity and stability . These studies suggest that the physical and chemical properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would need to be investigated to understand its potential applications and behavior in various environments.
Scientific Research Applications
Summary of the Application
Chalcone derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have been synthesized and studied for their antimicrobial activity .
Methods of Application or Experimental Procedures
The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity. The specific results, including any quantitative data or statistical analyses, were not provided in the source .
2. Use as a Pharmaceutical Intermediate
Summary of the Application
1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, is used as a pharmaceutical intermediate .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results, including any quantitative data or statistical analyses, were not provided in the source .
3. Benzylic Oxidations and Reductions
Summary of the Application
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results, including any quantitative data or statistical analyses, were not provided in the source .
4. Synthesis of Liquid Crystals
Summary of the Application
The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described. A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been prepared and investigated in detail .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results, including any quantitative data or statistical analyses, were not provided in the source .
5. Benzylic Oxidations and Reductions
Summary of the Application
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results, including any quantitative data or statistical analyses, were not provided in the source .
6. Synthesis of Liquid Crystals
Summary of the Application
The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described. A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been prepared and investigated in detail .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results, including any quantitative data or statistical analyses, were not provided in the source .
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed.
properties
IUPAC Name |
2-fluoro-4-nitro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEYJMWVGVVRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621799 | |
Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
CAS RN |
76243-24-8 | |
Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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